molecular formula C10H18ClNO3S B216620 N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester CAS No. 102516-58-5

N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester

Cat. No. B216620
CAS RN: 102516-58-5
M. Wt: 267.77 g/mol
InChI Key: DWACJOIQJASOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester (CMAC) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. CMAC is a derivative of L-cysteine and is used in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is not fully understood. However, it is believed that N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester reacts with glutathione, a tripeptide that plays a critical role in cellular detoxification. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester forms a stable adduct with glutathione, which can be detected using various analytical techniques.
Biochemical and physiological effects:
N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester has also been shown to induce oxidative stress and apoptosis in various cell types. Additionally, N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester has been reported to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester in lab experiments is its stability. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is a stable compound that can be stored for long periods without degradation. Additionally, N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is relatively easy to detect using various analytical techniques, including liquid chromatography and mass spectrometry.
However, there are also some limitations to using N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester in lab experiments. One of the main limitations is its specificity. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester can react with other thiols in addition to glutathione, which can lead to false-positive results. Additionally, the detection of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester in biological fluids can be challenging, particularly in complex matrices such as blood.

Future Directions

There are several future directions for the use of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester in scientific research. One potential application is in the development of new therapies for sulfur mustard exposure. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester could be used as a biomarker to identify individuals who have been exposed to sulfur mustard and could potentially benefit from new therapies. Additionally, N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester could be used as a tool to study the role of glutathione in cellular detoxification and oxidative stress. Finally, the development of new analytical techniques for the detection of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester could improve its specificity and sensitivity, making it a more reliable biomarker for sulfur mustard exposure.
Conclusion:
In conclusion, N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester (N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is used in various scientific research applications, particularly in the field of toxicology. Its stability and ease of detection make it a valuable tool for studying cellular detoxification and oxidative stress. However, its specificity can be a limitation, and future research should focus on improving its detection and developing new applications for N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester.

Synthesis Methods

The synthesis of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester involves the reaction of L-cysteine with 2-chloro-2-methylpropyl chloroformate and acetic anhydride. The resulting product is then purified using column chromatography. The yield of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is typically around 50%, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester has been widely used in scientific research, particularly in the field of toxicology. It is commonly used as a biomarker for exposure to the chemical warfare agent sulfur mustard. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester can be detected in various biological fluids, including blood, urine, and saliva, and its levels can be used to assess exposure to sulfur mustard.

properties

CAS RN

102516-58-5

Product Name

N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester

Molecular Formula

C10H18ClNO3S

Molecular Weight

267.77 g/mol

IUPAC Name

methyl 2-acetamido-3-(2-chloro-2-methylpropyl)sulfanylpropanoate

InChI

InChI=1S/C10H18ClNO3S/c1-7(13)12-8(9(14)15-4)5-16-6-10(2,3)11/h8H,5-6H2,1-4H3,(H,12,13)

InChI Key

DWACJOIQJASOHA-UHFFFAOYSA-N

SMILES

CC(=O)NC(CSCC(C)(C)Cl)C(=O)OC

Canonical SMILES

CC(=O)NC(CSCC(C)(C)Cl)C(=O)OC

synonyms

ALANINE, N-ACETYL-3-((2-CHLORO-2-METHYLPROPYL)THIO)-, METHYL ESTER, L-

Origin of Product

United States

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